molecular formula C13H23NO5 B1444038 cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate CAS No. 1363404-85-6

cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate

Cat. No. B1444038
CAS RN: 1363404-85-6
M. Wt: 273.33 g/mol
InChI Key: ZBTITCHCBAHVAM-ZJUUUORDSA-N
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Description

“Cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate” is a chemical compound with the CAS Number: 1363404-85-6 . It has a molecular weight of 273.33 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The IUPAC name of the compound is ethyl (3R,4R)-3- [ (tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-4-carboxylate . The InChI code for the compound is 1S/C13H23NO5/c1-5-18-11 (15)9-6-7-17-8-10 (9)14-12 (16)19-13 (2,3)4/h9-10H,5-8H2,1-4H3, (H,14,16)/t9-,10+/m1/s1 .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its structure is pivotal in constructing complex natural products and pharmaceuticals that exhibit a wide range of biological activities. The 2H-pyran ring, in particular, is a recurring motif in many natural products .

Peptide Synthesis

This compound is used in peptide synthesis, where the tert-butoxycarbonyl (Boc) group acts as a protective group for amino acids. The Boc group is stable under a variety of conditions but can be removed under mild acidic conditions, making it ideal for stepwise peptide construction .

Material Science

In material science, this compound can be utilized to create polymers with specific properties. The 2H-pyran ring can impart flexibility and stability to the polymer chains, which is beneficial in developing new materials with desired mechanical properties .

Chemical Synthesis

It plays a critical role in chemical synthesis as an intermediate or a reagent. Its ability to undergo various chemical reactions makes it a valuable tool for constructing complex chemical compounds .

Chromatography

The compound can be used in chromatography as a standard or a derivative to aid in the separation of substances. Its unique structure allows it to interact with different chromatographic media, facilitating the purification of specific compounds .

Analytical Chemistry

In analytical chemistry, it can be used to develop new analytical methods. Its predictable reactivity and stability under certain conditions make it a good candidate for use in calibration standards and chemical assays .

High-Temperature Reactions

The compound’s stability at high temperatures makes it suitable for reactions that require thermal stability. This property is particularly useful in deprotection reactions of amino acids and peptides at high temperatures using a thermally stable ionic liquid .

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, call a poison center or doctor if you feel unwell . Rinse mouth if swallowed .

properties

IUPAC Name

ethyl (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(15)9-6-7-17-8-10(9)14-12(16)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTITCHCBAHVAM-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCOC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801110937
Record name 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate

CAS RN

1363404-85-6
Record name 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363404-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate
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cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate
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cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate

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